molecular formula C3H9BF4S B1352145 Trimethylsulfonium tetrafluoroborate CAS No. 676-88-0

Trimethylsulfonium tetrafluoroborate

Cat. No.: B1352145
CAS No.: 676-88-0
M. Wt: 163.98 g/mol
InChI Key: RNBNWTAKWJKQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsulfonium tetrafluoroborate is an organic compound with the chemical formula C3H9BF4S. It is a salt composed of the trimethylsulfonium cation and the tetrafluoroborate anion. This compound is known for its use in organic synthesis, particularly as a methylene transfer agent and a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfonium tetrafluoroborate can be synthesized by treating trimethylsulfonium iodide with silver tetrafluoroborate. The reaction typically occurs in an organic solvent such as acetonitrile, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfonium tetrafluoroborate primarily undergoes substitution reactions. It is used in the Corey-Chaykovsky reaction, where it acts as a methylene transfer agent to convert carbonyl compounds into epoxides or aziridines .

Common Reagents and Conditions:

    Corey-Chaykovsky Reaction: This reaction involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the sulfonium ylide in situ.

Major Products:

Scientific Research Applications

Trimethylsulfonium tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

trimethylsulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBNWTAKWJKQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BF4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217922
Record name Trimethylsulphonium tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676-88-0
Record name Sulfonium, trimethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsulphonium tetrafluoroborate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 676-88-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethylsulphonium tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsulphonium tetrafluoroborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How is Trimethylsulfonium Tetrafluoroborate formed, and what does the research indicate about its reactivity?

A1: The research paper describes the formation of this compound through the reaction of Benzenediazonium Tetrafluoroborate (I) with Dimethyl Sulfide []. While the paper doesn't delve into the specific properties of this compound, it suggests that the reaction mechanism involves the phenyl cation, generated from Benzenediazonium Tetrafluoroborate, attacking the lone electron pair on the sulfur atom of Dimethyl Sulfide []. This reactivity highlights the potential of this compound as an electrophilic methylating agent, a characteristic commonly observed in sulfonium salts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.